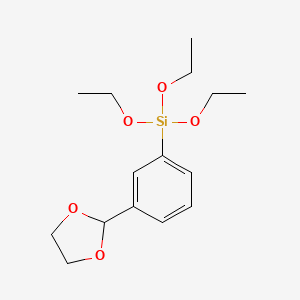
2-(3-Triethoxysilylphenyl)-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethoxysilyl compounds are generally used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules . They can also be used for covalent attaching of organic films to metal oxides such as silica and titania .
Synthesis Analysis
The synthesis of similar compounds often involves condensation reactions . For example, [3-(triethoxysilyl)propyl]amine can be condensed with 2-aminopyridine to form a related compound .Molecular Structure Analysis
The molecular structure of these compounds typically includes a silicon atom bonded to three ethoxy groups and a propyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary. For example, (3-Aminopropyl)triethoxysilane has a density of 0.946 g/mL and a boiling point of 217 °C .Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[3-(1,3-dioxolan-2-yl)phenyl]-triethoxysilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O5Si/c1-4-18-21(19-5-2,20-6-3)14-9-7-8-13(12-14)15-16-10-11-17-15/h7-9,12,15H,4-6,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQFZZADCYULFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1=CC=CC(=C1)C2OCCO2)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O5Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Triethoxysilylphenyl)-1,3-dioxolane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




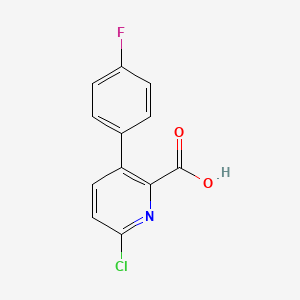
![3-(([1,1'-Biphenyl]-4-yloxy)methyl)pyrrolidine hydrochloride](/img/structure/B6590909.png)
![Dibenzo[b,d]furan-2,8-diyldiboronic acid](/img/structure/B6590915.png)
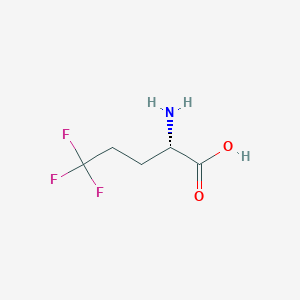


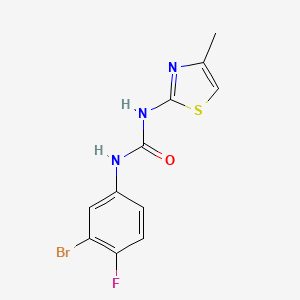
![6-Bromo-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B6590944.png)
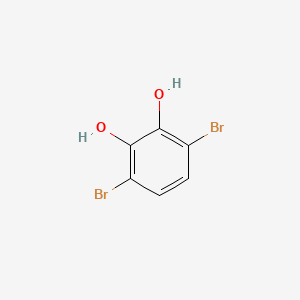

![3,3-dibromo-2,3,7,8,9,10,11,11a-octahydro-1H-[1]benzothieno[2,3-b]cyclohepta[e]pyridine-4,12-dione](/img/structure/B6590963.png)